BenchChemオンラインストアへようこそ!

2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole

Physicochemical profiling Lipophilicity Medicinal chemistry

2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole is a 2,5-disubstituted 1,3,4-oxadiazole heterocycle bearing a 4-bromo-3-methylphenyl moiety at the 2-position and a methyl group at the 5-position. Its molecular formula is C₁₀H₉BrN₂O (MW 253.1 g/mol), and it possesses a predicted density of 1.465 ± 0.06 g/cm³ and a predicted boiling point of 349.8 ± 52.0 °C.

Molecular Formula C10H9BrN2O
Molecular Weight 253.099
CAS No. 148672-44-0
Cat. No. B2874968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole
CAS148672-44-0
Molecular FormulaC10H9BrN2O
Molecular Weight253.099
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NN=C(O2)C)Br
InChIInChI=1S/C10H9BrN2O/c1-6-5-8(3-4-9(6)11)10-13-12-7(2)14-10/h3-5H,1-2H3
InChIKeyDKPNWDYEHCWNTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole (CAS 148672-44-0) – Structural Identity, Physicochemical Profile, and Procurement-Relevant Class Context


2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole is a 2,5-disubstituted 1,3,4-oxadiazole heterocycle bearing a 4-bromo-3-methylphenyl moiety at the 2-position and a methyl group at the 5-position [1]. Its molecular formula is C₁₀H₉BrN₂O (MW 253.1 g/mol), and it possesses a predicted density of 1.465 ± 0.06 g/cm³ and a predicted boiling point of 349.8 ± 52.0 °C . The compound is supplied as a research chemical with typical purities of 95–98% . The bromine substituent in the para-position of the phenyl ring provides a chemically addressable handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), making this compound a versatile building block for medicinal chemistry and materials science applications within the broader 1,3,4-oxadiazole family, which is recognized for its privileged scaffold status in drug discovery [2].

Why 2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole Cannot Be Casually Replaced by In-Class Isosteres


The 1,3,4-oxadiazole scaffold is renowned for its bioisosteric versatility, yet small substituent modifications on the pendant aryl ring can profoundly alter electronic distribution, lipophilicity (logP), metabolic stability, and target engagement [1]. The specific 4-bromo-3-methylphenyl substitution pattern on the target compound creates a unique steric and electronic environment that is absent in the des-methyl analog 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole (CAS 41421-03-8), the regioisomeric 2-(3-bromo-4-methylphenyl) variant (CAS 148672-45-1), and the 1,2,4-oxadiazole isomer 3-(4-bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole (CAS 148672-39-3). In structure–activity relationship (SAR) campaigns, moving the methyl group or the bromine atom by a single ring position has been shown to shift biological activity from potent inhibition to inactivity within the same oxadiazole chemotype [2]. Therefore, substituting any of these analogs without re-validation of the SAR breakpoint risks altering the pharmacological or physicochemical profile in an unpredictable manner, undermining the reproducibility of synthetic routes, biological assays, or material properties.

Quantitative Comparator Evidence for 2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole (CAS 148672-44-0) vs. Closest Analogs


Molecular Weight and Predicted logP Differentiation vs. Des-Methyl Analog 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole

The target compound carries an additional methyl group on the phenyl ring (3-methyl) compared to the des-methyl analog 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole (CAS 41421-03-8). This structural difference results in a molecular weight of 253.1 g/mol for the target compound versus 239.07 g/mol for the des-methyl analog [1]. The additional methyl group is predicted to increase logP by approximately 0.4–0.6 log units based on the additive contribution of a methyl substituent on an aromatic ring (Hansch π = +0.56 for CH₃) [2]. Higher lipophilicity can translate into improved membrane permeability but may also reduce aqueous solubility, directly impacting bioavailability in drug discovery contexts.

Physicochemical profiling Lipophilicity Medicinal chemistry

Regioisomeric Differentiation: 4-Bromo-3-methylphenyl vs. 3-Bromo-4-methylphenyl Substitution Pattern

The target compound (CAS 148672-44-0) positions the bromine atom para to the oxadiazole ring and the methyl group meta to the oxadiazole. Its regioisomer, 2-(3-bromo-4-methylphenyl)-5-methyl-1,3,4-oxadiazole (CAS 148672-45-1), reverses this arrangement with the bromine in the meta position and the methyl group in the para position relative to the oxadiazole connection . In published SAR studies on 2,5-disubstituted-1,3,4-oxadiazole antibacterial agents, moving a halogen substituent from the para to the meta position of the phenyl ring resulted in MIC changes of 4- to 8-fold against Staphylococcus aureus and Escherichia coli [1]. While direct data for this specific pair are not available, the documented sensitivity of oxadiazole bioactivity to halogen position supports that these two regioisomers are not interchangeable.

Regioisomerism SAR Synthetic building block

Heterocyclic Core Isomerism: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Impact on Electronic Properties

The target 1,3,4-oxadiazole core differs fundamentally from the 1,2,4-oxadiazole isomer found in 3-(4-bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole (CAS 148672-39-3) [1]. The 1,3,4-oxadiazole ring possesses a dipole moment of approximately 3.2 Debye, while the 1,2,4-oxadiazole isomer exhibits a dipole moment near 1.0 Debye due to the altered positioning of the oxygen and nitrogen atoms [2]. This difference in electronic distribution affects π-stacking interactions, hydrogen-bond acceptor capacity, and metabolic oxidative susceptibility. In comparative studies of oxadiazole-based OLED emitters, the 1,3,4-oxadiazole core consistently provides a lower LUMO energy level (by ~0.3 eV) compared to the 1,2,4-oxadiazole variant, enhancing electron-transport properties [3].

Heterocyclic chemistry Electronic properties Oxadiazole isomerism

Bromine vs. Chlorine Substituent: Implications for Cross-Coupling Reactivity and Biological Halogen Bonding

The bromine atom in the target compound enables Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) with typical oxidative addition rates approximately 50- to 100-fold faster than the corresponding chloro analog, based on established relative reactivity of aryl halides in Pd(0)-catalyzed couplings (Ar-Br >> Ar-Cl) [1]. In a published study of 1,3,4-oxadiazole C–H arylation using bromo(hetero)arenes, the bromine-substituted oxadiazole substrates achieved >80% conversion under mild conditions (2 mol% Pd/PTABS, 80 °C, 12 h), while chloro analogs required elevated temperatures (120 °C) and extended reaction times (24 h) to reach comparable yields [2]. Additionally, the bromine atom can participate in halogen bonding (XB) with protein backbone carbonyls, a feature that chlorine provides with lower strength (Br···O=C interaction energy ~2–5 kcal/mol vs. Cl···O=C ~1–2 kcal/mol) [3].

Cross-coupling Halogen bonding Synthetic intermediate

Commercial Purity and Hazard Classification vs. Closest Purchasable Analogs

The target compound is commercially available from multiple vendors with certified purity of 95%+ or 98% . It carries GHS hazard statement H302 (Harmful if swallowed) as classified under BLDpharm's safety data [1]. The des-methyl analog 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole (CAS 41421-03-8) is supplied at 95–98% purity but carries additional GHS hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) according to Thermo Fisher SDS . This difference in hazard profile may influence handling requirements in high-throughput screening laboratories.

Chemical procurement Purity specification Safety data

Differentiated Application Scenarios for 2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole in Medicinal Chemistry and Materials Research


Lead Optimization in Antibacterial Drug Discovery Requiring Higher Lipophilicity

When a medicinal chemistry program identifies a 1,3,4-oxadiazole scaffold with promising antibacterial MIC but suboptimal membrane permeability, the 3-methyl substituent on the target compound provides a calculated logP increase of ~0.5 log units relative to the des-methyl analog (Section 3, Evidence Item 1). This intentional lipophilicity enhancement can improve Gram-negative outer membrane penetration without introducing a new heteroatom or altering the oxadiazole pharmacophore. The bromine handle concurrently enables late-stage diversification via Suzuki coupling to explore additional SAR vectors [1].

Electron-Transport Material Design for OLED Devices

The 1,3,4-oxadiazole core of the target compound exhibits a LUMO energy approximately 0.3 eV lower than the 1,2,4-oxadiazole isomer (Section 3, Evidence Item 3), making it a preferential scaffold for electron-transport layers (ETL) in organic light-emitting diodes. The bromine atom permits further conjugation extension through cross-coupling to tune the HOMO–LUMO gap. Researchers should select this compound over the 1,2,4-oxadiazole isomer when lower electron injection barriers are required, as established in the design of oxadiazole-based OLED emitters [2].

Synthetic Intermediate for Parallel Library Synthesis via Pd-Catalyzed Cross-Coupling

The aryl bromide moiety on the target compound undergoes oxidative addition in Pd(0) catalytic cycles approximately 50- to 100-fold faster than the corresponding aryl chloride (Section 3, Evidence Item 4). This property is exploited in the Pd/PTABS-catalyzed C–H arylation of 1,3,4-oxadiazoles, where bromo(hetero)arene substrates achieve >80% conversion under mild conditions (80 °C, 12 h) [3]. Drug discovery groups performing parallel library synthesis should prioritize this compound over chloro analogs to maximize reaction throughput and minimize thermal degradation of sensitive substrates.

Fragment-Based Screening Collections Requiring Defined Pharmacophore Topology

The specific 4-bromo-3-methylphenyl topology distinguishes this compound from its regioisomer 2-(3-bromo-4-methylphenyl)-5-methyl-1,3,4-oxadiazole. Published SAR trends indicate that halogen position shifts on the pendant aryl ring can alter antibacterial MIC values by 4- to 8-fold (Section 3, Evidence Item 2). Fragment library curators should treat these regioisomers as non-redundant entries to maximize three-dimensional pharmacophore diversity, as the altered substitution pattern can probe different sub-pockets of target enzyme active sites [4].

Quote Request

Request a Quote for 2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.